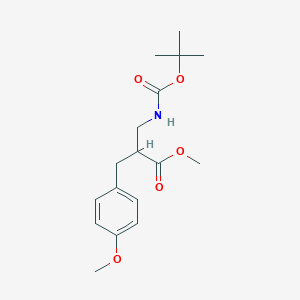

Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoate

CAS No.: 886366-52-5

Cat. No.: VC3251683

Molecular Formula: C17H25NO5

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886366-52-5 |

|---|---|

| Molecular Formula | C17H25NO5 |

| Molecular Weight | 323.4 g/mol |

| IUPAC Name | methyl 2-[(4-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

| Standard InChI | InChI=1S/C17H25NO5/c1-17(2,3)23-16(20)18-11-13(15(19)22-5)10-12-6-8-14(21-4)9-7-12/h6-9,13H,10-11H2,1-5H3,(H,18,20) |

| Standard InChI Key | PPGQXIUFJSJUMP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)OC)C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)OC)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoate is a synthetic amino acid derivative with significant applications in pharmaceutical research and organic synthesis. The compound is characterized by its unique structural features that combine protection chemistry with functional group manipulation capabilities.

Basic Identification Data

The compound is definitively identified through various chemical identifiers that allow for precise recognition in scientific databases and literature. These identifiers provide essential information for researchers working with this compound.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| CAS Registry Number | 886366-52-5 |

| Molecular Formula | C₁₇H₂₅NO₅ |

| Molecular Weight | 323.4 g/mol |

| IUPAC Name | methyl 2-[(4-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

| PubChem Compound ID | 44890978 |

| VCID | VC3251683 |

The compound contains several key functional groups that define its chemical behavior and applications. These include the tert-butoxycarbonyl (Boc) protecting group on the amino function, the 4-methoxybenzyl substituent providing aromatic character, and the methyl propanoate group offering ester functionality.

Structural Representation and Chemical Descriptors

Advanced chemical descriptors provide detailed structural information essential for computational chemistry and database searching. These standardized notations enable precise identification across different chemical information systems.

Table 2: Chemical Structure Descriptors

| Descriptor Type | Value |

|---|---|

| Standard InChI | InChI=1S/C17H25NO5/c1-17(2,3)23-16(20)18-11-13(15(19)22-5)10-12-6-8-14(21-4)9-7-12/h6-9,13H,10-11H2,1-5H3,(H,18,20) |

| Standard InChIKey | PPGQXIUFJSJUMP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)OC)C(=O)OC |

The structural makeup of the compound features a central carbon backbone with the 4-methoxybenzyl group positioned at the C-2 position, creating a sterically significant environment around this carbon atom. The Boc-protected amino group at the C-3 position adds further complexity to the structure and influences the compound's reactivity patterns.

Physical and Chemical Properties

Physical Characteristics

Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoate exists as a stable compound under standard laboratory conditions. While comprehensive physical data is limited in the provided search results, its molecular structure suggests certain physical behaviors consistent with similar amino acid derivatives.

The presence of both polar functional groups (the carbamate and ester moieties) and non-polar regions (the tert-butyl and 4-methoxybenzyl groups) gives the compound an amphipathic character that influences its solubility profile. This combination of structural elements typically results in moderate solubility in common organic solvents including dichloromethane, chloroform, methanol, and dimethylformamide.

Chemical Reactivity

The chemical reactivity of Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoate is primarily dictated by its functional groups. The compound contains several reactive centers that can participate in various chemical transformations:

-

The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function and can be selectively cleaved under acidic conditions.

-

The methyl ester group is susceptible to hydrolysis, transesterification, and reduction reactions.

-

The 4-methoxybenzyl group can undergo oxidation, reduction, or substitution reactions depending on reaction conditions.

These reactive centers make the compound versatile in organic synthesis, particularly in multi-step reaction sequences where selective functional group transformations are required.

Synthesis Methodologies

Laboratory Synthesis Approaches

The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoate typically follows established routes for amino acid derivatives. While the search results don't provide specific synthetic procedures for this exact compound, comparable amino acid derivatives suggest several viable approaches.

The synthesis generally begins with readily available starting materials and proceeds through a series of protection, functionalization, and modification steps. Contemporary synthetic methods often employ continuous flow microreactor systems, which can enhance efficiency and sustainability compared to traditional batch processes.

Key synthetic steps likely include:

-

Introduction of the 4-methoxybenzyl group through alkylation reactions

-

Protection of the amino group using di-tert-butyl dicarbonate (Boc₂O)

-

Esterification of the carboxylic acid to form the methyl ester

Industrial Production Considerations

For larger-scale production, the synthesis may be adapted to improve efficiency, reduce waste, and optimize yield. Industrial approaches typically focus on continuous flow processes, catalytic methods, and environmentally friendly reaction conditions.

Applications in Research and Development

Pharmaceutical Research Applications

Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoate serves as a valuable building block in pharmaceutical research due to its amino acid-like structure with additional functionalization capabilities. The compound's structure allows for diverse chemical modifications that can be utilized in drug discovery programs.

The presence of the Boc protecting group makes this compound particularly useful in peptide synthesis and medicinal chemistry applications where controlled deprotection and further derivatization are required. This protected amino acid derivative can be incorporated into more complex molecular structures during the development of potential therapeutic agents.

Organic Synthesis Utility

In organic synthesis, the compound functions as a versatile intermediate that can be transformed through various reactions targeting its different functional groups. Its utility extends to:

-

Peptide synthesis where the compound can serve as a modified amino acid building block

-

Natural product synthesis requiring specific amino acid derivatives

-

Development of chiral auxiliaries or ligands for asymmetric synthesis

-

Construction of complex molecular architectures requiring the structural features present in this compound

Structure-Activity Relationships and Related Compounds

Comparison with Structural Analogues

Structural analogues of Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoate demonstrate how small modifications can significantly impact chemical properties and biological activities. While maintaining the same basic framework, analogues may differ in:

-

The stereochemistry at key carbon centers

-

The substitution pattern on the aromatic ring

-

The nature of the ester group

-

Additional functional groups that can alter reactivity profiles

Table 3: Comparison with Related Compounds

| Compound | Key Structural Differences | CAS Number | Molecular Weight |

|---|---|---|---|

| Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoate | Reference compound | 886366-52-5 | 323.4 g/mol |

| (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate | Contains iodo substituent; different position of methoxy group; defined stereochemistry | 113850-71-8 | 435.25 g/mol |

| (S)-3-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid | Free acid instead of methyl ester; different carbon substitution pattern | 159990-12-2 | 295.33 g/mol |

| (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate | R-configuration; different position of methoxy group | Not provided | Similar to reference |

Research Applications and Findings

Analytical Methodologies

The characterization and analysis of Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoate typically employ a range of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

High-Performance Liquid Chromatography (HPLC) for purity assessment

-

Mass Spectrometry for molecular weight verification and fragmentation pattern analysis

-

Infrared Spectroscopy for functional group identification

-

X-ray Crystallography for determining three-dimensional structure when applicable

These analytical approaches ensure the identity, purity, and structural integrity of the compound for research purposes.

Future Research Perspectives

Emerging Applications

Future research involving Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoate may explore several promising directions:

-

Development of more efficient and environmentally friendly synthetic routes

-

Application in green chemistry approaches utilizing flow chemistry and sustainable catalysts

-

Incorporation into diverse peptide structures with potential biological activities

-

Utilization in the synthesis of targeted drug delivery systems

-

Investigation of structure-activity relationships in modified amino acid derivatives

These potential applications highlight the continued importance of this compound in chemical research and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume